4-Hydroxyphenytoin glucuronide
4-Hydroxyphenytoin glucuronide
4-Hydroxyphenytoin glucuronide, also known as HPPH glucuronide, belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. 4-Hydroxyphenytoin glucuronide is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 4-Hydroxyphenytoin glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 4-hydroxyphenytoin glucuronide is primarily located in the cytoplasm. 4-Hydroxyphenytoin glucuronide and uridine 5'-diphosphate can be biosynthesized from hydroxyphenytoin and uridine diphosphate glucuronic acid; which is catalyzed by the enzymes UDP-glucuronosyltransferase 1-1, UDP-glucuronosyltransferase 1-4, UDP-glucuronosyltransferase 1-6, and UDP-glucuronosyltransferase 1-9. In humans, 4-hydroxyphenytoin glucuronide is involved in the metabolic disorder called the phenytoin (antiarrhythmic) action pathway.
Brand Name:
Vulcanchem
CAS No.:
53819-79-7
VCID:
VC21289800
InChI:
InChI=1S/C21H20N2O9/c24-13-14(25)16(17(27)28)32-18(15(13)26)31-12-8-6-11(7-9-12)21(10-4-2-1-3-5-10)19(29)22-20(30)23-21/h1-9,13-16,18,24-26H,(H,27,28)(H2,22,23,29,30)/t13-,14-,15+,16-,18?,21?/m0/s1
SMILES:
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O
Molecular Formula:
C21H20N2O9
Molecular Weight:
444.4 g/mol
4-Hydroxyphenytoin glucuronide
CAS No.: 53819-79-7
Cat. No.: VC21289800
Molecular Formula: C21H20N2O9
Molecular Weight: 444.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-Hydroxyphenytoin glucuronide, also known as HPPH glucuronide, belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. 4-Hydroxyphenytoin glucuronide is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 4-Hydroxyphenytoin glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 4-hydroxyphenytoin glucuronide is primarily located in the cytoplasm. 4-Hydroxyphenytoin glucuronide and uridine 5'-diphosphate can be biosynthesized from hydroxyphenytoin and uridine diphosphate glucuronic acid; which is catalyzed by the enzymes UDP-glucuronosyltransferase 1-1, UDP-glucuronosyltransferase 1-4, UDP-glucuronosyltransferase 1-6, and UDP-glucuronosyltransferase 1-9. In humans, 4-hydroxyphenytoin glucuronide is involved in the metabolic disorder called the phenytoin (antiarrhythmic) action pathway. |
|---|---|
| CAS No. | 53819-79-7 |
| Molecular Formula | C21H20N2O9 |
| Molecular Weight | 444.4 g/mol |
| IUPAC Name | (2S,3S,4S,5R)-6-[4-(2,5-dioxo-4-phenylimidazolidin-4-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C21H20N2O9/c24-13-14(25)16(17(27)28)32-18(15(13)26)31-12-8-6-11(7-9-12)21(10-4-2-1-3-5-10)19(29)22-20(30)23-21/h1-9,13-16,18,24-26H,(H,27,28)(H2,22,23,29,30)/t13-,14-,15+,16-,18?,21?/m0/s1 |
| Standard InChI Key | RCYKZSJKDMUDIE-MXYJCWFVSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
| SMILES | C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
| Canonical SMILES | C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator